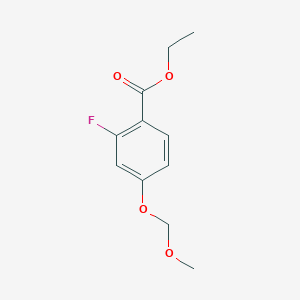
2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide is a chemical compound with the CAS Number 2271443-06-0 . It has a molecular weight of 314.08 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H8BrF4NO/c1-16(2)9(17)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is 2-8°C . Unfortunately, more specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor in enzymatic reactions, and as a catalyst in polymerization reactions. It has also been used in the synthesis of other compounds and in the study of the mechanism of action of various drugs.
Mecanismo De Acción
2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide has been found to act as an inhibitor of several enzymes, including acetylcholinesterase, tyrosinase, and cytochrome P450. It has also been found to inhibit the activity of several proteins, including human topoisomerase IIα and β-tubulin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, as discussed above. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to have neuroprotective and anti-depressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. It is also relatively stable and can be stored for long periods of time. A limitation of this compound is that it is relatively expensive and may not be available in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide. One potential direction is to investigate the effects of this compound on other enzymes and proteins. Another potential direction is to investigate the effects of this compound on other physiological processes, such as metabolism, cell signaling, and immune responses. Finally, it would be interesting to investigate the potential applications of this compound in drug development, as it has been found to have several biochemical and physiological effects.
Métodos De Síntesis
2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide can be synthesized using a variety of methods. One method involves the reaction of 2-bromo-6-fluoro-N,N-dimethylbenzamide with trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature for two hours and yields a white solid. Alternatively, this compound can also be synthesized by reacting 2-bromo-6-fluoro-N,N-dimethylbenzamide with trifluoromethanesulfonic anhydride in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature for two hours and yields a white solid.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF4NO/c1-16(2)9(17)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALZTPQFVLABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)



![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)
